2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile
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Description
2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C22H13Cl2NO3 and its molecular weight is 410.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
Heteroarylacrylonitriles for Cytotoxic Activities : A study by Sączewski et al. (2004) explored the synthesis of acrylonitriles substituted with various heterocycles, demonstrating their potent in vitro cytotoxic potency against human cancer cell lines. This highlights their potential as therapeutic agents.
Nonlinear Optical Limiting : Research by Anandan et al. (2018) on thiophene dyes, including acrylonitrile derivatives, showcased their application in nonlinear optical limiting, beneficial for protecting human eyes and optical sensors.
Pharmaceutical and Biological Applications
- Antimicrobial and Antioxidant Potential : Kumar et al. (2011) synthesized quinazoline derivatives, indicating their antimicrobial activities against various bacterial strains and antioxidant potential. Although not directly related to the queried compound, this research Kumar et al. (2011) underscores the broader interest in acrylonitrile derivatives for pharmaceutical applications.
Photoinitiators for Polymerization
- Photochemically Masked Photoinitiators : Kumbaraci et al. (2012) explored a benzodioxole derivative for free radical polymerization, demonstrating its potential as a photoinitiator Kumbaraci et al. (2012). This application is crucial for developing advanced polymer materials.
Photophysical Properties
- Solid-State Photophysical Properties : The study by Castillo et al. (2021) on acrylonitrile derivatives with core pyridine and phenyl moieties provides valuable insights into their photophysical properties, impacting materials science and optoelectronics.
Properties
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-17-6-8-20(18(24)11-17)28-19-4-2-1-3-15(19)9-16(12-25)14-5-7-21-22(10-14)27-13-26-21/h1-11H,13H2/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDRSKUQKVFIRV-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3OC4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C/C3=CC=CC=C3OC4=C(C=C(C=C4)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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